REACTION_SMILES
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[CH3:1][n:2]1[cH:3][cH:4][c:5]2[cH:6][c:7]([N+:11]([O-:12])=[O:13])[cH:8][cH:9][c:10]12.[CH3:20][CH2:21][O:22][C:23](=[O:24])[CH3:25].[Na+:19].[OH-:18].[OH2:14].[Sn:15]([Cl:16])[Cl:17]>>[CH3:1][n:2]1[cH:3][cH:4][c:5]2[cH:6][c:7]([NH2:11])[cH:8][cH:9][c:10]12
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1ccc2cc([N+](=O)[O-])ccc21
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Type
|
product
|
Smiles
|
Cn1ccc2cc(N)ccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |